1-(4-Fluorophenyl)prop-2-yn-1-one
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Overview
Description
1-(4-Fluorophenyl)prop-2-yn-1-one is a useful research compound. Its molecular formula is C9H5FO and its molecular weight is 148.136. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
- 1-(4-Fluorophenyl)prop-2-yn-1-one derivatives have been studied for their molecular structure using various spectroscopic methods. For example, a related compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized and its structure confirmed by IR and X-ray diffraction studies. This study highlights the utility of these compounds in detailed molecular structure analyses, especially using vibrational wavenumbers calculated through HF and DFT methods (Najiya et al., 2014).
Crystal Structure Studies
- Several studies focus on the crystal structure of this compound derivatives. For instance, research on (E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one details the dihedral angles between the phenyl groups and prop-2-en-1-one group, offering insights into the compound's structural geometry (Butcher et al., 2007).
Synthesis and Characterization
- Synthesis and characterization of this compound and its derivatives are a significant area of research. Studies have been conducted on synthesizing these compounds using various methods, such as base-catalyzed Claisen-Schmidt condensation reactions, and characterizing them through FT-IR, elemental analysis, and single crystal X-ray diffraction (Salian et al., 2018).
Photophysical and Electrochemical Properties
- Research on this compound derivatives includes studies on their photophysical and electrochemical properties. For instance, the effect of solvent polarity on the photophysical properties of certain chalcone derivatives has been explored, showing how these properties change in different solvents, which is important for applications in fields like organic electronics and photonics (Kumari et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 1-(4-Fluorophenyl)prop-2-yn-1-one may also interact with various cellular targets.
Biochemical Pathways
Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a broad range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of related compounds , it is plausible that this compound could have diverse molecular and cellular effects.
Properties
IUPAC Name |
1-(4-fluorophenyl)prop-2-yn-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUGGDVMDPMOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.